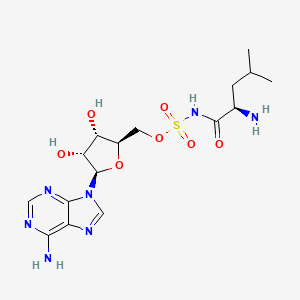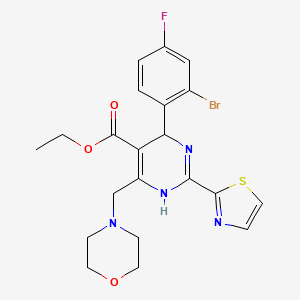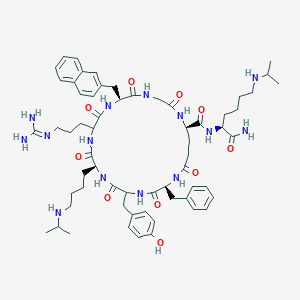
42-(2-Tetrazolyl)rapamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
42-(2-Tetrazolyl)rapamycin: is a prodrug compound derived from a rapamycin analog. Rapamycin is a specific inhibitor of the mechanistic target of rapamycin (mTOR), a protein kinase that regulates cell growth, proliferation, and survival. This compound is primarily used in scientific research to study the effects of mTOR inhibition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 42-(2-Tetrazolyl)rapamycin involves the modification of rapamycin to introduce a tetrazole group at the 42nd position. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of rapamycin are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Tetrazole Group: The protected rapamycin is then reacted with a tetrazole derivative under specific conditions to introduce the tetrazole group at the desired position.
Deprotection: The protecting groups are removed to yield the final product, this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: 42-(2-Tetrazolyl)rapamycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetrazole group or other functional groups.
Substitution: The tetrazole group can undergo substitution reactions with various reagents to form new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a wide range of new compounds .
Aplicaciones Científicas De Investigación
42-(2-Tetrazolyl)rapamycin has several scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of tetrazole-containing compounds.
Biology: Employed in biological studies to investigate the role of mTOR in cell growth and proliferation.
Medicine: Explored for its potential therapeutic applications in treating diseases related to mTOR dysregulation, such as cancer and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting mTOR .
Mecanismo De Acción
42-(2-Tetrazolyl)rapamycin exerts its effects by inhibiting the mechanistic target of rapamycin (mTOR). The compound binds to the FK506-binding protein 12 (FKBP12) to form a complex that interacts with mTOR. This interaction prevents mTOR from phosphorylating its downstream targets, leading to inhibition of cell growth, proliferation, and survival. The inhibition of mTORC1 is primarily responsible for the compound’s effects, although prolonged exposure can also inhibit mTORC2 .
Comparación Con Compuestos Similares
Everolimus: A derivative of rapamycin with improved pharmacokinetic properties.
Temsirolimus: Another rapamycin analog used in cancer therapy.
Zotarolimus: A rapamycin derivative used in drug-eluting stents .
Uniqueness: 42-(2-Tetrazolyl)rapamycin is unique due to the presence of the tetrazole group, which can enhance its binding affinity and specificity for mTOR. This modification may also improve the compound’s stability and bioavailability compared to other rapamycin analogs .
Propiedades
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURNHYDSJVLLPN-JUKNQOCSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H79N5O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221877-56-1 |
Source


|
| Record name | (42S)-42-Deoxy-42-(2H-tetrazol-2-yl)rapamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221877-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B8069164.png)
![2-benzyl-6,8-diphenyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B8069178.png)

![8-benzyl-2-(furan-2-ylmethyl)-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B8069189.png)

![(5Z)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B8069197.png)


![cyclo[DL-Abu-D-N(Me)Ala-DL-N(Et)Val-Val-N(Me)Leu-Ala-DL-Ala-N(Me)Leu-DL-N(Me)Leu-N(Me)Val-N(Me)Bmt(E)]](/img/structure/B8069211.png)
![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide;hydrochloride](/img/structure/B8069225.png)
![sodium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B8069233.png)
